Cas no 91026-00-5 (1-Benzyl-3,4-dibromopyrrole-2,5-dione)

1-Benzyl-3,4-dibromopyrrole-2,5-dione is a brominated pyrrole derivative with applications in organic synthesis and pharmaceutical research. Its key advantages include its reactivity as an electrophilic intermediate, enabling selective functionalization in heterocyclic chemistry. The benzyl group enhances solubility in organic solvents, facilitating handling in synthetic workflows. The dibromo substitution at the 3,4-positions provides sites for further cross-coupling or nucleophilic substitution reactions, making it a versatile building block for constructing complex molecular architectures. Its stability under standard conditions ensures reliable performance in multi-step syntheses. This compound is particularly useful in the development of bioactive molecules, agrochemicals, and functional materials due to its well-defined reactivity profile.
1-Benzyl-3,4-dibromopyrrole-2,5-dione structure
91026-00-5 structure
Product Name:1-Benzyl-3,4-dibromopyrrole-2,5-dione
CAS No:91026-00-5
MF:C11H7Br2NO2
MW:344.986781358719
MDL:MFCD03427193
CID:799124
PubChem ID:24879697
Update Time:2025-06-07

1-Benzyl-3,4-dibromopyrrole-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2,5-dione,3,4-dibromo-1-(phenylmethyl)-
    • 1-benzyl-3,4-dibromo-1H-pyrrole-2,5-dione
    • 1-benzyl-3,4-dibromopyrrole-2,5-dione
    • N-BENZYL-2,3-DIBROMMALEIMID
    • N-Benzyl-2,3-dibroMoMaleiMide
    • 3,4-Dibromo-1-(phenylmethyl)-1H-pyrrole-2,5-dione (ACI)
    • 1-Benzyl-3,4-dibromo-2,5-dihydro-1H-pyrrole-2,5-dione
    • 91026-00-5
    • 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-(phenylmethyl)-
    • DZYLZHRCCNTQCS-UHFFFAOYSA-N
    • MFCD03427193
    • N-BENZYL-2 3-DIBROMOMALEIMIDE 97
    • CS-0035450
    • N-BENZYL-2,3-DIBROMOMALEIMIDE, 97%
    • AS-39476
    • DTXSID80392657
    • AKOS015889375
    • SCHEMBL3065646
    • DA-01160
    • N-Benzyl-2,3-dibromomaleimide,97%
    • 1-Benzyl-3,4-dibromopyrrole-2,5-dione
    • MDL: MFCD03427193
    • Inchi: 1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2
    • InChI Key: DZYLZHRCCNTQCS-UHFFFAOYSA-N
    • SMILES: O=C1N(CC2C=CC=CC=2)C(=O)C(Br)=C1Br

Computed Properties

  • Exact Mass: 344.882
  • Monoisotopic Mass: 342.884
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.8
  • Topological Polar Surface Area: 37.4A^2

Experimental Properties

  • Color/Form: Light yellow crystals
  • Melting Point: 117-120 °C (lit.)
  • PSA: 37.38000
  • LogP: 2.49470

1-Benzyl-3,4-dibromopyrrole-2,5-dione Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H314-H317
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 1759 8 / PGII
  • WGK Germany:3
  • Hazard Category Code: 34-43
  • Safety Instruction: 26-36/37/39-45
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:
  • Storage Condition:(BD336249)

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1-Benzyl-3,4-dibromopyrrole-2,5-dione Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Acetic acid ;  10 min, rt; 2 h, reflux; reflux → rt
Reference
Total synthesis of (±)-camphorataimides and (±)-himanimides by NaBH4/Ni(OAc)2 or Zn/AcOH stereoselective reduction
Cheng, Chia-Fu; Lai, Zhen-Chang; Lee, Yean-Jang, Tetrahedron, 2008, 64(19), 4347-4353

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
Synthesis of the aromatic and monosaccharide moieties of staurosporine
Joyce, Richard P.; Gainor, James A.; Weinreb, Steven M., Journal of Organic Chemistry, 1987, 52(7), 1177-85

Production Method 3

Reaction Conditions
1.1 Catalysts: Palladium Solvents: o-Xylene ;  30 h, 150 °C
Reference
Scalable preparation of stable and reusable silica supported palladium nanoparticles as catalysts for N-alkylation of amines with alcohols
Alshammari, Ahmad S.; Natte, Kishore; Kalevaru, Narayana V. ; Bagabas, Abdulaziz; Jagadeesh, Rajenahally V., Journal of Catalysis, 2020, 382, 141-149

Production Method 4

Reaction Conditions
1.1 Solvents: Acetic acid ;  cooled; overnight, reflux
Reference
Development of antiproliferative phenylmaleimides that activate the unfolded protein response
Muus, Ulrike; Hose, Curtis; Yao, Wei; Kosakowska-Cholody, Teresa; Farnsworth, David; et al, Bioorganic & Medicinal Chemistry, 2010, 18(12), 4535-4541

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic acid ;  reflux
Reference
Preparation of conjugated polyphenylenes from maleimide-based enediynes through thermal-triggered Bergman cyclization polymerization
Sun, Shiyuan; Zhu, Chuanchuan; Song, Depeng; Li, Fei; Hu, Aiguo, Polymer Chemistry, 2014, 5(4), 1241-1247

Production Method 6

Reaction Conditions
1.1 Solvents: Acetic acid ,  Water ;  3 h, reflux
Reference
Synthesis of substituted bis(heteroaryl)maleimides
Dubernet, Mathieu; Caubert, Virginie; Guillard, Jerome; Viaud-Massuard, Marie-Claude, Tetrahedron, 2005, 61(19), 4585-4593

Production Method 7

Reaction Conditions
1.1 Solvents: Dichloromethane ;  20 min, rt
Reference
A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones
Castaneda, Lourdes; Wright, Zoe V. F.; Marculescu, Cristina; Tran, Trang M.; Chudasama, Vijay; et al, Tetrahedron Letters, 2013, 54(27), 3493-3495

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, 23 °C
Reference
Synthesis and biological evaluation of new 3,4-diarylmaleimides as enhancers (modulators) of doxorubicin cytotoxic activity on cultured tumor cells from a real case of breast cancer
Gutierrez-Cano, Jessica R.; Nahide, Pradip D.; Ramadoss, Velayudham; Satkar, Yuvraj; Ortiz-Alvarado, Rafael; et al, Journal of the Mexican Chemical Society, 2017, 61(1), 41-49

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  18 h, rt
Reference
Synthesis and biological evaluation of maleimide derivatives for neuronal differentiation
Ramu, Ravirala; Kim, Se Hoan; Kang, Seung Kyu; Kang, Nam Sook; Ahn, Jin Hee; et al, Journal of the Korean Chemical Society, 2009, 53(4), 471-475

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  18 h, rt
Reference
Mechanochemical Fluorescence Switching in Polymers Containing Dithiomaleimide Moieties
Karman, Marc; Verde-Sesto, Ester; Weder, Christoph ; Simon, Yoan C., ACS Macro Letters, 2018, 7(9), 1099-1104

Production Method 11

Reaction Conditions
1.1 Solvents: Acetic acid ;  22 h, 120 °C
Reference
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Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt
Reference
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Production Method 13

Reaction Conditions
Reference
Product class 2: Triacylamines, imides (diacylamines), and related compounds
Luzzio, F. A., Science of Synthesis, 2005, 21, 259-324

1-Benzyl-3,4-dibromopyrrole-2,5-dione Raw materials

1-Benzyl-3,4-dibromopyrrole-2,5-dione Preparation Products

1-Benzyl-3,4-dibromopyrrole-2,5-dione Suppliers

Amadis Chemical Company Limited
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(CAS:91026-00-5)1-Benzyl-3,4-dibromopyrrole-2,5-dione
Order Number:A1207670
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:58
Price ($):233.0
Email:sales@amadischem.com

Additional information on 1-Benzyl-3,4-dibromopyrrole-2,5-dione

Chemical Profile of 1-Benzyl-3,4-dibromopyrrole-2,5-dione (CAS No. 91026-00-5)

1-Benzyl-3,4-dibromopyrrole-2,5-dione is a heterocyclic compound characterized by its brominated pyrrole core and benzyl substituent, making it a valuable intermediate in synthetic chemistry and pharmaceutical research. With the CAS number 91026-00-5, this compound has garnered attention for its structural versatility and potential applications in drug discovery. The presence of multiple bromine atoms at the 3 and 4 positions enhances its reactivity, allowing for diverse functionalization strategies that are pivotal in developing novel therapeutic agents.

The molecular structure of 1-Benzyl-3,4-dibromopyrrole-2,5-dione consists of a pyrrole ring system conjugated with a carbonyl group at the 2-position and another at the 5-position, further stabilized by the electron-withdrawing nature of the dione moiety. The benzyl group attached to the nitrogen atom introduces additional handleability for further chemical modifications. This unique arrangement makes the compound a promising scaffold for exploring new chemical entities (NCEs) in medicinal chemistry.

In recent years, there has been a surge in interest regarding brominated pyrroles due to their role as key building blocks in the synthesis of biologically active molecules. Specifically, 1-Benzyl-3,4-dibromopyrrole-2,5-dione has been utilized in the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory activity against enzymes involved in cancer metabolism. The bromine atoms serve as anchors for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with high precision.

One notable application of 1-Benzyl-3,4-dibromopyrrole-2,5-dione is in the synthesis of kinase inhibitors, which are critical in oncology research. The pyrrole core mimics natural substrates or products of kinases, while the bromine atoms facilitate selective modifications to optimize binding affinity and selectivity. Recent advancements in structure-activity relationship (SAR) studies have highlighted how subtle changes to the substituents on this scaffold can dramatically alter biological activity. For example, modifications at the 3 and 4 positions have been shown to enhance potency against specific kinases while minimizing off-target effects.

The pharmaceutical industry has also explored 1-Benzyl-3,4-dibromopyrrole-2,5-dione as a precursor for antiviral and antibacterial agents. Its ability to undergo sequential functionalization allows chemists to introduce diverse pharmacophores that interact with viral proteases or bacterial enzymes. A particularly exciting area of research involves using this compound to develop inhibitors of nonstructural proteins in viruses, which are often targeted to disrupt replication cycles. Such efforts are especially relevant in the context of emerging infectious diseases where rapid development of antiviral drugs is paramount.

From a synthetic chemistry perspective, 1-Benzyl-3,4-dibromopyrrole-2,5-dione serves as an excellent starting material for constructing nitrogen-containing heterocycles via cyclization reactions. The dione functionality promotes intramolecular condensation under appropriate conditions, yielding polycyclic systems with potential bioactivity. Additionally, the benzyl group can be readily removed or replaced with other functionalities through hydrogenolysis or nucleophilic substitution reactions respectively. This adaptability makes it a versatile tool for medicinal chemists seeking to explore novel chemical spaces.

The growing interest in 1-Benzyl-3,4-dibromopyrrole-2,5-dione is further underscored by its incorporation into high-throughput screening (HTS) libraries designed for identifying lead compounds. Pharmaceutical companies and academic institutions alike have utilized this compound to generate diverse chemical matter that can be rapidly screened for biological activity against large panels of targets. The success of such libraries often hinges on the availability of structurally diverse yet synthetically accessible intermediates like 1-Benzyl-3,4-dibromopyrrole-2,5-dione, which streamline the hit-to-lead process.

In conclusion,1-Benzyl-3,4-dibromopyrrole-2,5-dione (CAS No. 91026-00-5) represents a significant asset in modern drug discovery efforts due to its structural features and synthetic tractability. Its role as an intermediate in producing biologically active molecules underscores its importance across multiple therapeutic areas including oncology,virology,and antibacterial research . As synthetic methodologies continue to evolve,this compound will likely remain at forefrontof medicinal chemistry innovation providing new opportunities for therapeutic development.

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Amadis Chemical Company Limited
(CAS:91026-00-5)1-Benzyl-3,4-dibromopyrrole-2,5-dione
A1207670
Purity:99%
Quantity:5g
Price ($):233.0
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